molecular formula C15H16BrNO4 B2505599 Methyl 1-Boc-3-bromoindole-4-carboxylate CAS No. 2006277-62-7

Methyl 1-Boc-3-bromoindole-4-carboxylate

Cat. No.: B2505599
CAS No.: 2006277-62-7
M. Wt: 354.2
InChI Key: DFMGVCNPSRZXRN-UHFFFAOYSA-N
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Description

Methyl 1-Boc-3-bromoindole-4-carboxylate is a chemical compound with the molecular formula C15H16BrNO4 and a molecular weight of 354.2 g/mol. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. This compound is often used as a building block in organic synthesis and has various applications in scientific research.

Preparation Methods

The synthesis of Methyl 1-Boc-3-bromoindole-4-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 3-bromoindole.

    Protection: The indole nitrogen is protected using a tert-butoxycarbonyl (Boc) group.

    Esterification: The carboxyl group is esterified using methanol in the presence of a suitable catalyst.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

Methyl 1-Boc-3-bromoindole-4-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with different nucleophiles under suitable conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the functional groups attached to the indole ring.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide . The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methyl 1-Boc-3-bromoindole-4-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antiviral and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 1-Boc-3-bromoindole-4-carboxylate involves its interaction with various molecular targets. The indole ring can interact with biological receptors, influencing cellular pathways. The Boc group provides stability, allowing the compound to be used in various chemical reactions without degradation .

Comparison with Similar Compounds

Methyl 1-Boc-3-bromoindole-4-carboxylate can be compared with other indole derivatives, such as:

    Methyl 1-Boc-3-chloroindole-4-carboxylate: Similar structure but with a chlorine atom instead of bromine.

    Methyl 1-Boc-3-iodoindole-4-carboxylate: Contains an iodine atom, which can influence its reactivity.

    Methyl 1-Boc-3-fluoroindole-4-carboxylate: The fluorine atom provides different electronic properties.

The uniqueness of this compound lies in its specific reactivity and the stability provided by the Boc group, making it a valuable compound in organic synthesis and research .

Properties

IUPAC Name

1-O-tert-butyl 4-O-methyl 3-bromoindole-1,4-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO4/c1-15(2,3)21-14(19)17-8-10(16)12-9(13(18)20-4)6-5-7-11(12)17/h5-8H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMGVCNPSRZXRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C=C(C2=C(C=CC=C21)C(=O)OC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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